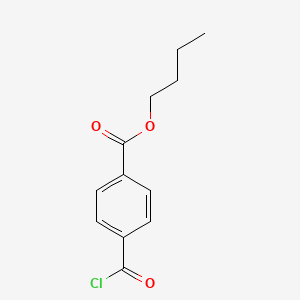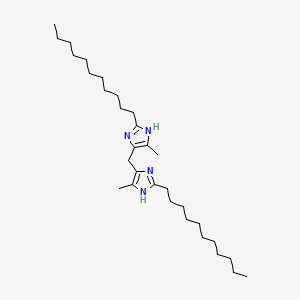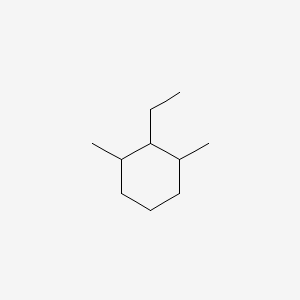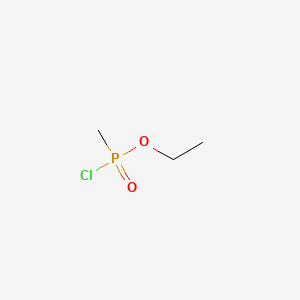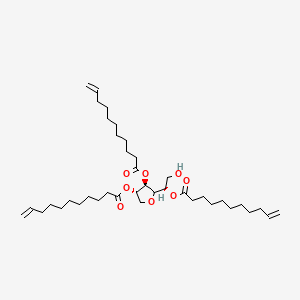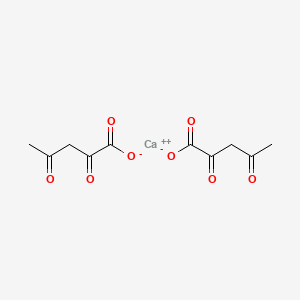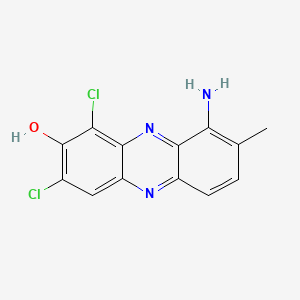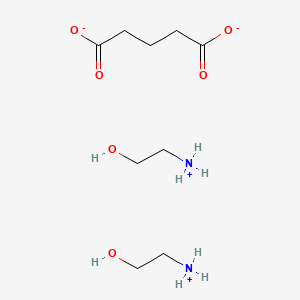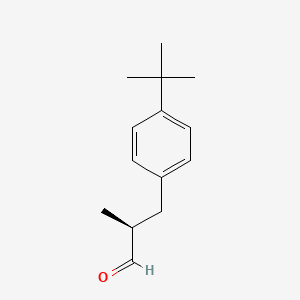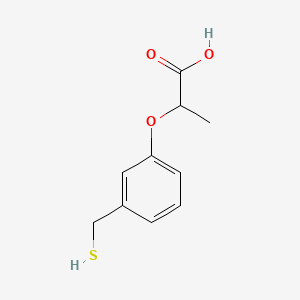
2-(3-(Mercaptomethyl)phenoxy)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Mercaptomethyl)phenoxy)propionic acid is an organic compound with the molecular formula C10H12O3S It is characterized by the presence of a phenoxy group attached to a propionic acid moiety, with a mercaptomethyl substituent on the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Mercaptomethyl)phenoxy)propionic acid typically involves the reaction of 3-(mercaptomethyl)phenol with 2-bromopropionic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the bromo compound, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Mercaptomethyl)phenoxy)propionic acid can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
2-(3-(Mercaptomethyl)phenoxy)propionic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(Mercaptomethyl)phenoxy)propionic acid involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can modulate signaling pathways and enzymatic activities, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropionic acid: Contains a similar mercapto group but lacks the phenoxy and propionic acid moieties.
Phenoxyacetic acid: Shares the phenoxy group but differs in the rest of the structure.
2-Phenoxypropionic acid: Similar structure but without the mercaptomethyl group.
Uniqueness
2-(3-(Mercaptomethyl)phenoxy)propionic acid is unique due to the combination of its phenoxy, propionic acid, and mercaptomethyl groups.
Properties
CAS No. |
66477-43-8 |
|---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-[3-(sulfanylmethyl)phenoxy]propanoic acid |
InChI |
InChI=1S/C10H12O3S/c1-7(10(11)12)13-9-4-2-3-8(5-9)6-14/h2-5,7,14H,6H2,1H3,(H,11,12) |
InChI Key |
RKQNEZAUXLNGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


